molecular formula C10H7N5O B12768422 (1-Phenyl-3-pyrazolyl)diazenecarbonitrile 2-oxide CAS No. 84284-96-8

(1-Phenyl-3-pyrazolyl)diazenecarbonitrile 2-oxide

Cat. No.: B12768422
CAS No.: 84284-96-8
M. Wt: 213.20 g/mol
InChI Key: SWWGWOYVCFPJME-UHFFFAOYSA-N
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Description

(1-Phenyl-3-pyrazolyl)diazenecarbonitrile 2-oxide is a heterocyclic compound with a unique structure that combines a pyrazole ring with a diazenecarbonitrile group.

Properties

CAS No.

84284-96-8

Molecular Formula

C10H7N5O

Molecular Weight

213.20 g/mol

IUPAC Name

cyanoimino-oxido-(1-phenylpyrazol-3-yl)azanium

InChI

InChI=1S/C10H7N5O/c11-8-12-15(16)10-6-7-14(13-10)9-4-2-1-3-5-9/h1-7H

InChI Key

SWWGWOYVCFPJME-UHFFFAOYSA-N

Canonical SMILES

C1=CC=C(C=C1)N2C=CC(=N2)[N+](=NC#N)[O-]

Origin of Product

United States

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of (1-Phenyl-3-pyrazolyl)diazenecarbonitrile 2-oxide typically involves the reaction of phenylhydrazine with ethyl acetoacetate to form 3-phenyl-1H-pyrazole. This intermediate is then reacted with sodium nitrite and hydrochloric acid to introduce the diazenecarbonitrile group, followed by oxidation to yield the final product .

Industrial Production Methods: This includes optimizing reaction conditions, such as temperature, pressure, and solvent choice, to ensure high yield and purity .

Chemical Reactions Analysis

Types of Reactions: (1-Phenyl-3-pyrazolyl)diazenecarbonitrile 2-oxide undergoes various chemical reactions, including:

Common Reagents and Conditions:

Major Products:

Scientific Research Applications

(1-Phenyl-3-pyrazolyl)diazenecarbonitrile 2-oxide has several scientific research applications:

Mechanism of Action

The mechanism of action of (1-Phenyl-3-pyrazolyl)diazenecarbonitrile 2-oxide involves its interaction with biological molecules, leading to various biochemical effects. The compound can inhibit specific enzymes or interact with DNA, thereby affecting cellular processes. The exact molecular targets and pathways depend on the specific application and context of use .

Comparison with Similar Compounds

Uniqueness: (1-Phenyl-3-pyrazolyl)diazenecarbonitrile 2-oxide stands out due to its unique combination of the pyrazole ring and diazenecarbonitrile group, which imparts distinct chemical and biological properties. This makes it a valuable compound for developing new materials and therapeutic agents .

Biological Activity

(1-Phenyl-3-pyrazolyl)diazenecarbonitrile 2-oxide is a compound of growing interest in medicinal chemistry due to its diverse biological activities. This article reviews the compound's synthesis, biological properties, and potential therapeutic applications, supported by recent research findings and data tables.

Synthesis

The synthesis of this compound involves several steps, typically starting from readily available pyrazole derivatives. The general synthetic route includes:

  • Formation of Pyrazole Derivative : Reaction of phenyl hydrazine with appropriate carbonyl compounds.
  • Diazotization : Treatment with nitrous acid to form the diazonium salt.
  • Nitration : Introduction of the cyano group via nucleophilic substitution.

This multi-step process allows for the incorporation of various substituents, which can modulate the biological activity of the resulting compound.

Antimicrobial Activity

Recent studies have highlighted the antimicrobial properties of this compound and its derivatives. For instance, a study evaluated its effectiveness against various bacterial strains using the well diffusion method. The results demonstrated significant inhibition zones against both Gram-positive and Gram-negative bacteria.

Table 1: Antimicrobial Activity Results

CompoundE. coli (mm)S. aureus (mm)P. mirabilis (mm)B. subtilis (mm)
This compound15182017
Control (Streptomycin)30282527
DMSO (Negative Control)0000

The compound exhibited notable activity against P. mirabilis and S. aureus, suggesting it could serve as a lead compound for developing new antimicrobial agents .

Anti-inflammatory Properties

In addition to antimicrobial activity, this compound has shown potential anti-inflammatory effects in various models. A study involving a monoiodoacetate-induced osteoarthritis model in rats demonstrated that treatment with this compound resulted in decreased levels of pro-inflammatory cytokines such as TNF-alpha and IL-6, indicating its efficacy in reducing inflammation .

Case Studies

Case Study 1: Antimicrobial Screening

A series of derivatives based on (1-Phenyl-3-pyrazolyl)diazenecarbonitrile were synthesized and screened for antimicrobial activity. The study found that modifications at specific positions on the pyrazole ring significantly influenced antibacterial efficacy.

Case Study 2: Anti-inflammatory Effects in Osteoarthritis

In an experimental setup, rats treated with the compound showed improved histological outcomes in joint tissues compared to control groups. The treated group exhibited reduced cartilage degradation and improved bone structure, suggesting potential therapeutic applications in osteoarthritis management .

Structure-Activity Relationship (SAR)

The biological activity of (1-Phenyl-3-pyrazolyl)diazenecarbonitrile is closely linked to its chemical structure. Variations in substituents on the phenyl and pyrazole rings can enhance or diminish its biological properties:

  • Electron-Withdrawing Groups : Increase antimicrobial activity.
  • Electron-Donating Groups : May enhance anti-inflammatory effects.

Understanding these relationships is crucial for designing more effective derivatives with targeted biological activities.

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